Cas no 2229569-30-4 (N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine)

N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine Chemical and Physical Properties
Names and Identifiers
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- N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine
- EN300-1941268
- 2229569-30-4
-
- Inchi: 1S/C5H8F5NO/c1-11(12)3-2-4(6,7)5(8,9)10/h12H,2-3H2,1H3
- InChI Key: NSFZQNWTALOEGH-UHFFFAOYSA-N
- SMILES: FC(C(F)(F)F)(CCN(C)O)F
Computed Properties
- Exact Mass: 193.05260469g/mol
- Monoisotopic Mass: 193.05260469g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 145
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 23.5Ų
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1941268-2.5g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 2.5g |
$1931.0 | 2023-09-17 | ||
Enamine | EN300-1941268-10g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 10g |
$4236.0 | 2023-09-17 | ||
Enamine | EN300-1941268-5g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 5g |
$2858.0 | 2023-09-17 | ||
Enamine | EN300-1941268-0.05g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 0.05g |
$827.0 | 2023-09-17 | ||
Enamine | EN300-1941268-0.25g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 0.25g |
$906.0 | 2023-09-17 | ||
Enamine | EN300-1941268-10.0g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 10g |
$5528.0 | 2023-05-31 | ||
Enamine | EN300-1941268-1g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 1g |
$986.0 | 2023-09-17 | ||
Enamine | EN300-1941268-0.1g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 0.1g |
$867.0 | 2023-09-17 | ||
Enamine | EN300-1941268-1.0g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 1g |
$1286.0 | 2023-05-31 | ||
Enamine | EN300-1941268-5.0g |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine |
2229569-30-4 | 5g |
$3728.0 | 2023-05-31 |
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine Related Literature
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
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2. Water thermophoresis in carbon nanotubes: the interplay between thermophoretic and friction forces†Elton Oyarzua,Harvey A. Zambrano Phys. Chem. Chem. Phys., 2018,20, 3672-3677
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Yongjie Li,Mingjin Tang,Xiang Ding,Xinhui Bi RSC Adv., 2017,7, 46866-46873
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Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661
Additional information on N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine
Introduction to N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine (CAS No. 2229569-30-4)
N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine is a specialized organic compound characterized by its complex molecular structure and unique chemical properties. This compound, identified by the CAS number 2229569-30-4, has garnered significant attention in the field of chemical and pharmaceutical research due to its potential applications in synthetic chemistry and drug development. The presence of multiple fluorine atoms in its structure imparts distinct reactivity and stability, making it a valuable intermediate in various chemical transformations.
The molecular formula of this compound can be represented as C₈H₇F₇NO, reflecting its composition of carbon, hydrogen, fluorine, and nitrogen atoms. The specific arrangement of these atoms, particularly the 3,3,4,4,4-pentafluorobutyl substituent, contributes to its unique chemical behavior. This substituent not only influences the compound's solubility and reactivity but also enhances its stability under various conditions, which is a critical factor in pharmaceutical applications.
In recent years, the demand for fluorinated compounds in pharmaceuticals has surged due to their enhanced bioavailability and metabolic stability. N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine has emerged as a key intermediate in the synthesis of fluorinated drugs and agrochemicals. Its ability to undergo selective reactions while maintaining structural integrity makes it an attractive candidate for further development.
One of the most compelling aspects of this compound is its role in the synthesis of bioactive molecules. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have shown that derivatives of N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine can exhibit potent antimicrobial and anti-inflammatory properties. These findings have opened up new avenues for drug discovery and development.
The synthesis of N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine involves multi-step organic reactions that require precise control over reaction conditions. The introduction of fluorine atoms into organic molecules is a challenging task due to their high electronegativity and reactivity. However, advancements in synthetic methodologies have made it possible to incorporate fluorine atoms efficiently into complex structures. This has enabled chemists to create a wide range of fluorinated compounds with tailored properties.
Recent research has also highlighted the importance of this compound in catalytic processes. Fluorinated hydroxylamines can serve as effective catalysts or co-catalysts in various organic transformations. Their ability to facilitate reactions under mild conditions while maintaining high selectivity has made them valuable tools in synthetic chemistry. This has led to increased interest in exploring their applications beyond traditional pharmaceuticals.
The safety profile of N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine is another critical consideration in its application. While fluorinated compounds are generally stable under normal conditions, their handling requires adherence to standard laboratory practices to ensure safety. Researchers have conducted extensive studies to evaluate the toxicity and environmental impact of this compound. These studies have provided valuable insights into its safe use and disposal protocols.
In conclusion,N-methyl-N-(3,3,4,4,4-pentafluorobutyl)hydroxylamine (CAS No.2229569-30-4) is a versatile organic compound with significant potential in pharmaceutical and chemical research.Its unique structure,reactivity,and stability make it a valuable intermediate for synthesizing bioactive molecules.Advances in synthetic chemistry have enabled the efficient preparation and functionalization of this compound,opening up new possibilities for drug discovery and industrial applications.Further research is warranted to fully explore its capabilities and ensure safe and sustainable use.
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